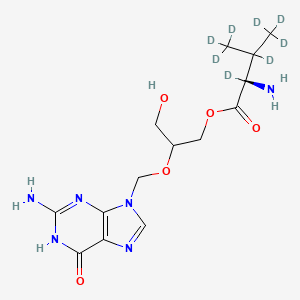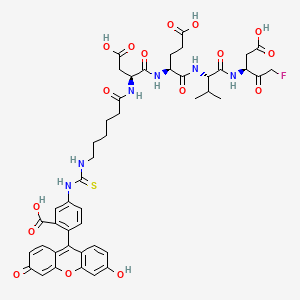
Valganciclovir-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valganciclovir-d8 is a deuterated form of valganciclovir, an antiviral medication used to treat cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or following organ transplantation . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of valganciclovir due to the presence of deuterium atoms which can provide more detailed insights through mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Valganciclovir-d8 is synthesized by incorporating deuterium atoms into the valganciclovir molecule. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated ganciclovir, followed by esterification with L-valine to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Valganciclovir-d8 undergoes various chemical reactions, including:
Hydrolysis: Conversion to ganciclovir by intestinal and hepatic esterases.
Oxidation and Reduction: Involvement in redox reactions during metabolic processes.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using esterases.
Oxidation and Reduction: Involvement of cellular oxidases and reductases.
Major Products Formed
The primary product formed from the hydrolysis of this compound is deuterated ganciclovir, which retains the antiviral properties of the parent compound .
Applications De Recherche Scientifique
Valganciclovir-d8 is extensively used in scientific research for:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of valganciclovir.
Metabolic Pathway Analysis: Investigating the metabolic pathways and identifying metabolites using mass spectrometry.
Drug Interaction Studies: Evaluating potential interactions with other medications.
Biological Research: Studying the effects of deuterium substitution on biological activity and stability.
Mécanisme D'action
Valganciclovir-d8, like valganciclovir, is a prodrug that is rapidly converted to ganciclovir in the body. Ganciclovir inhibits viral DNA synthesis by incorporating into viral DNA and preventing its elongation. This action is highly selective for viral DNA polymerases over cellular DNA polymerases . The primary molecular target is the viral DNA polymerase, and the pathway involves phosphorylation by viral and cellular kinases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ganciclovir: The active form of valganciclovir, used directly as an antiviral agent.
Valacyclovir: Another antiviral prodrug that is converted to acyclovir in the body.
Acyclovir: A widely used antiviral medication for herpes simplex virus infections.
Uniqueness of Valganciclovir-d8
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise pharmacokinetic and metabolic studies. The deuterium substitution can also lead to differences in the metabolic rate and pathways compared to non-deuterated compounds .
Propriétés
Formule moléculaire |
C14H22N6O5 |
|---|---|
Poids moléculaire |
362.41 g/mol |
Nom IUPAC |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1/i1D3,2D3,7D,9D |
Clé InChI |
WPVFJKSGQUFQAP-QBZXRSFMSA-N |
SMILES isomérique |
[2H][C@@](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
SMILES canonique |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)




![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)


![[Tyr8] Bradykinin](/img/structure/B12399312.png)
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)
